molecular formula C10H10Br2O3 B3267181 3-(2,6-Dibromo-4-methoxyphenyl)-propionic acid CAS No. 444663-45-0

3-(2,6-Dibromo-4-methoxyphenyl)-propionic acid

Cat. No. B3267181
CAS RN: 444663-45-0
M. Wt: 337.99 g/mol
InChI Key: ZMKTYUCNQOVLNB-UHFFFAOYSA-N
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Description

“3-(2,6-Dibromo-4-methoxyphenyl)-propionic acid” is a chemical compound with the molecular formula C10H8Br2O3 . It is related to “2,6-Dibromo-4-methoxyphenol” and “(2,6-DIBROMO-4-METHOXY-PHENYL)-ACETONITRILE”, both of which have similar bromo and methoxy groups in their structures .

properties

IUPAC Name

3-(2,6-dibromo-4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKTYUCNQOVLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dibromo-4-methoxyphenyl)-propionic acid

Synthesis routes and methods

Procedure details

To a solution of t-butyl 3-(2,6-dibromo-4-methoxyphenyl)-propionate (1.32 g) in 3.6 mL of an isole was added 20 mL of trifluoroacetic acid dropwise. The resulting mixture was stirred for 20 min at room temperature, then concentrated. The resulting residue was redissolved in 20 mL of EtOAc and extracted with 40 mL of pH 4 buffer solution. The aqueous phase was extracted with 2×20 mL of EtOAc and the combined resulting organics were washed with 20 mL of brine, dried over MgSO4, and concentrated to yield 3-(2,6-dibromo-4-methoxyphenyl)-propionic acid as a pale yellow solid. 1H NMR (500 MHz, CDCl3): δ 7.09 (s, 2H); 3.77 (s, 3H); 3.27 (m, 2H); 2.62 (m, 2H).
Name
t-butyl 3-(2,6-dibromo-4-methoxyphenyl)-propionate
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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